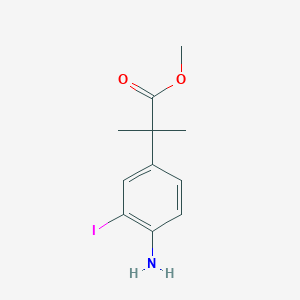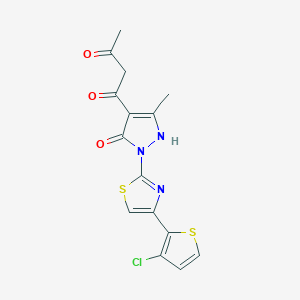
3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride" is a derivative of γ-aminobutyric acid, which is known for its significance in pharmacology. While the provided papers do not directly discuss this compound, they provide insights into the synthesis and properties of structurally related fluorinated aminobutyric acids and their derivatives. These compounds have been found to exhibit high pharmacological activity, with some being used as nootropic agents and myorelaxants .
Synthesis Analysis
The synthesis of related fluorinated aminobutyric acids involves various methods. For instance, the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid is achieved via a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practicality for large-scale synthesis . Another method disclosed is the alkylation of a chiral nucleophilic glycine equivalent, which yields an enantiomerically pure N-Fmoc derivative of (S)-2-amino-4,4,4-trifluorobutanoic acid without the need for chromatographic separations . These methods highlight the advancements in synthesizing fluorinated aminobutyric acids, which could be relevant for the synthesis of "3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride."
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been studied, such as 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes with dioxane and pyridine . These studies involve single-crystal growth and DFT calculations to determine complex formation energies, which are crucial for understanding the molecular interactions and stability of such compounds. This type of analysis would be essential for "3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride" to comprehend its potential interactions and behavior in various environments.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include steps such as catalytic hydrogenation, bis(hydroxyethylation), and acidic hydrolysis . These reactions are critical for introducing specific functional groups and achieving the desired molecular architecture. Understanding these reactions can provide insights into the possible chemical transformations that "3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride" may undergo and how its chemical reactivity could be harnessed for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aminobutyric acids are influenced by the presence of fluorine atoms, which can significantly affect the compound's acidity, lipophilicity, and metabolic stability. The synthesis and analysis of 3,4-disubstituted aminobutyric acids reveal that these compounds can be obtained in good yields and that their hydrochloride salts are isolatable, suggesting that "3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride" may also exhibit distinct physical and chemical properties conducive to pharmacological use .
Applications De Recherche Scientifique
Synthesis of Fluorinated Amino Acids
3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride plays a significant role in the stereoselective synthesis of fluorinated amino acids. These include the creation of (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, which are valuable due to their bioisostere properties in drug design. This process involves a transformation starting from 4,4,4-trifluoro-3-methylbutanoic acid, leading to pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).
Asymmetric Synthesis for Drug Design
The compound is also crucial in the asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are in demand for drug design. A specific method has been developed for large-scale preparation of these derivatives, employing recyclable chiral auxiliary and various chemical transformations (Han et al., 2019).
Enantioselective Synthesis Processes
There is also research focusing on enantioselective synthesis processes involving this compound. These processes have successfully developed both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, highlighting the versatility and importance of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride in synthesizing a range of fluorinated compounds (Jiang, Qin, & Qing, 2003).
Antimicrobial Activity
In addition to its role in synthesis, derivatives of this compound have been explored for their antimicrobial activity. For instance, the synthesis and study of 3-(2-thienyl)-4-arylazo-5-trifluoromethylisoxazoles have shown moderate to significant antibacterial and antifungal activities, expanding the potential applications of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride in medicinal chemistry (Aggarwal, Bansal, & Mittal, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIIRXNIZILNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride | |
CAS RN |
2162986-81-2 |
Source


|
| Record name | 3-amino-4,4,4-trifluorobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)


![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)
![N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B3000963.png)


![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)

